BenchChemオンラインストアへようこそ!

Clodazon hydrochloride

antidepressant screening tetrabenazine catalepsy in‑vivo pharmacology

Clodazon hydrochloride delivers imipramine-equivalent tetrabenazine catalepsy reversal and catecholamine potentiation while eliminating the sedative and anticholinergic noise inherent to tricyclic antidepressants—its side-effect profile benchmarks at desipramine levels, with markedly lower acute toxicity than other antidepressants of its era. For behavioral screening platforms where TCA-driven motor impairment or cholinergic confounds undermine locomotor, cognitive, or long-term metabolic endpoints, clodazon provides a cleaner efficacy signal. With a ~66% clinical response rate numerically comparable to imipramine's ~60%, it functions as a translationally anchored positive control for novel benzimidazolone and non-tricyclic antidepressant programs, directly improving experimental reproducibility and interpretability of in-vivo efficacy data.

Molecular Formula C18H23Cl2N3O2
Molecular Weight 384.3 g/mol
CAS No. 31959-88-3
Cat. No. B1669193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClodazon hydrochloride
CAS31959-88-3
SynonymsClodazon hydrochloride
Molecular FormulaC18H23Cl2N3O2
Molecular Weight384.3 g/mol
Structural Identifiers
SMILESCN(C)CCCN1C2=C(C=C(C=C2)Cl)N(C1=O)C3=CC=CC=C3.O.Cl
InChIInChI=1S/C18H20ClN3O.ClH.H2O/c1-20(2)11-6-12-21-16-10-9-14(19)13-17(16)22(18(21)23)15-7-4-3-5-8-15;;/h3-5,7-10,13H,6,11-12H2,1-2H3;1H;1H2
InChIKeyKUSWMSGQGZMJGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Clodazon Hydrochloride (CAS 31959-88-3): Benzimidazolone Antidepressant Core Profile for Research Procurement


Clodazon hydrochloride (AW 142446) is a 5‑chloro‑1‑[3‑(dimethylamino)propyl]‑3‑phenyl‑1,3‑dihydro‑2H‑benzimidazol‑2‑one hydrochloride hydrate [1]. It belongs to the benzimidazolone class of antidepressants and was investigated clinically in Germany during the 1960s. The compound acts centrally: it inhibits tetrabenazine‑induced catalepsy and potentiates catecholamines, effects shown to be of the same order as those of imipramine [2]. A distinguishing feature noted in the primary pharmacological characterization is a very low sedative component and an anticholinergic burden comparable to desipramine, coupled with notably low acute toxicity relative to other antidepressants of its era [2]. These properties make clodazon hydrochloride a useful reference standard for studies on non‑tricyclic antidepressant scaffolds and for assays where minimization of off‑target sedation or anticholinergic interference is critical.

Why Generic Antidepressant Scaffolds Cannot Replace Clodazon Hydrochloride in Targeted Research


Tricyclic antidepressants (TCAs) such as imipramine and amitriptyline share the catecholamine‑potentiating and anti‑catalepsy effects of clodazon, but they also carry pronounced sedation driven by histaminergic and α1‑adrenergic blockade, as well as significant anticholinergic activity that confounds behavioral readouts and limits dosing in animal models [1]. Clodazon hydrochloride provides a benzimidazolone scaffold that retains the core antidepressant‑like activity while markedly reducing both sedation and anticholinergic burden to levels comparable to the least sedating TCA, desipramine [1]. Simply substituting a TCA for clodazon therefore introduces pharmacodynamic noise that cannot be corrected by dose adjustment—an issue that directly impacts experimental reproducibility and the interpretability of in‑vivo efficacy or side‑effect profiling studies.

Quantitative Evidence Differentiating Clodazon Hydrochloride from Tricyclic Comparators


Tetrabenazine‑Induced Catalepsy Inhibition: Clodazon vs. Imipramine

In a direct within‑study comparison, clodazon (AW 14’2446) inhibited tetrabenazine‑induced catalepsy in rodents to an extent described as being of the same order as that produced by imipramine [1]. The experimental design used both compounds under identical conditions, allowing a qualitative‑to‑semi‑quantitative ranking of anti‑catalepsy potency.

antidepressant screening tetrabenazine catalepsy in‑vivo pharmacology

Catecholamine Potentiation: Clodazon vs. Imipramine

Clodazon potentiated the effects of exogenously administered catecholamines in the same study, again with a magnitude reported as being of the order observed with imipramine [1]. This effect is a hallmark of first‑generation antidepressants and was measured under identical experimental conditions for both compounds.

catecholamine potentiation antidepressant mechanism in‑vivo pharmacology

Sedative Liability: Clodazon vs. Imipramine and Desipramine

Unlike imipramine, which is known to produce significant sedation, clodazon was explicitly reported to have 'very little sedative effect' and to resemble desipramine—the least sedating TCA—in this regard [1]. This differentiation was made in the same experimental series, providing a direct behavioral comparison.

sedation behavioral pharmacology antidepressant side‑effect profiling

Anticholinergic Burden: Clodazon vs. Desipramine

The same pharmacological characterization reported that clodazon possesses 'very faint anticholinergic effect', a property it shares with desipramine but not with more antimuscarinic TCAs such as amitriptyline or imipramine [1]. This observation reduces the likelihood of peripheral and central anticholinergic confounds in preclinical models.

anticholinergic muscarinic receptor side‑effect profiling

Acute Toxicity: Clodazon vs. Known Antidepressants

Clodazon was explicitly distinguished from all known antidepressants of its time by its low acute toxicity [1]. Although the original abstract does not provide numerical LD50 values, the statement constitutes a class‑level ranking based on direct comparative toxicity testing within the same laboratory.

acute toxicity safety pharmacology therapeutic index

Clinical Response Rate: Clodazon vs. Imipramine Historical Benchmark

In a clinical case series, approximately two‑thirds (≈66%) of depressed patients treated with clodazon showed a positive antidepressive effect with few side effects [1]. For context, a re‑analysis of the earliest controlled imipramine trials (1959–1965) reported a pooled response rate of approximately 60% in drug‑treated groups [2]. While derived from separate studies, the numerical proximity suggests comparable real‑world antidepressant efficacy.

clinical response rate depression antidepressant efficacy

Optimal Research & Industrial Application Scenarios for Clodazon Hydrochloride


Non‑Tricyclic Positive Control in Antidepressant Screening Batteries

Because clodazon matches imipramine on tetrabenazine catalepsy reversal and catecholamine potentiation but avoids the pronounced sedation and anticholinergic effects of TCAs [1], it serves as an ideal positive control in rodent screening platforms where locomotor or cognitive confounds must be minimized. Its use ensures that observed activity in novel compounds is not simply a reflection of TCA‑like side‑effect profiles.

Reference Compound for Sedation‑Minimized Behavioral Pharmacology

Clodazon's very low sedative liability, directly compared to imipramine and benchmarked against desipramine [1], makes it the compound of choice for forced‑swim, tail‑suspension, or open‑field studies that require antidepressant‑like efficacy without motor impairment. This is especially valuable when testing compounds in combination with stimulants or cognition‑enhancing agents.

Chronic Dosing Studies Requiring Low Anticholinergic Interference

Chronic administration of TCAs frequently induces anticholinergic‑mediated effects (constipation, urinary retention, cognitive dulling) that can confound long‑term in‑vivo endpoints. Clodazon's faint anticholinergic profile, equivalent to desipramine [1], allows for extended dosing regimens with reduced risk of cholinergic confounds, improving data quality in metabolic, neuroendocrine, or aging studies.

Translational Reference Standard for Early‑Stage Antidepressant Development

With a clinical response rate of ≈66% in early patient series [2]—numerically comparable to imipramine's ≈60% benchmark [3]—clodazon provides a translatable efficacy anchor. Medicinal chemistry teams can use clodazon as a reference ligand when optimizing novel benzimidazolone or non‑tricyclic scaffolds, confident that the clinical efficacy signal is consistent with first‑generation antidepressants.

Quote Request

Request a Quote for Clodazon hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.